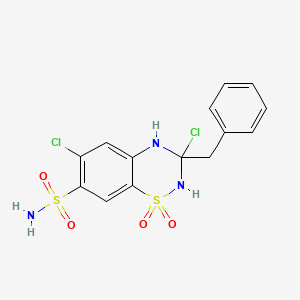

Benzyldihydrochlorothiazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32586-76-8 |

|---|---|

Molecular Formula |

C14H13Cl2N3O4S2 |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

3-benzyl-3,6-dichloro-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C14H13Cl2N3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(16,18-11)8-9-4-2-1-3-5-9/h1-7,18-19H,8H2,(H2,17,20,21) |

InChI Key |

PHHILWGNCGEKHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Mechanism of Benzyldihydrochlorothiazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of Benzyldihydrochlorothiazide, a thiazide diuretic. Due to the limited accessibility of primary literature from the 1960s, this document focuses on the plausible synthetic route and established mechanistic principles of the thiazide class of drugs, supplemented with available physicochemical data.

Introduction

This compound, also known as 3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a derivative of hydrochlorothiazide. Like other thiazide diuretics, it is utilized for its effects on diuresis and blood pressure regulation. Understanding its synthesis and mechanism is crucial for the development of novel diuretic and antihypertensive agents.

Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily available modern literature. However, based on the well-established synthesis of hydrochlorothiazide and related analogs, a plausible synthetic pathway can be proposed. The key starting material is 4-amino-6-chloro-1,3-benzenedisulfonamide.

The synthesis likely proceeds via a condensation reaction between 4-amino-6-chloro-1,3-benzenedisulfonamide and phenylacetaldehyde, the aldehyde analog of benzyl alcohol. This reaction would form the dihydrobenzothiadiazine ring system with the benzyl group at the 3-position.

Plausible Synthesis of this compound

Figure 1. Plausible synthesis of this compound.

Reaction Mechanism

The reaction is anticipated to proceed through the formation of an imine intermediate. The more nucleophilic aromatic amino group of 4-amino-6-chloro-1,3-benzenedisulfonamide attacks the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration leads to the formation of an N-benzylidene intermediate. This is followed by an intramolecular cyclization where one of the sulfonamide groups attacks the imine carbon, leading to the formation of the dihydrothiadiazine ring.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ |

| Molecular Weight | 387.86 g/mol |

| CAS Number | 1824-50-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 269 °C |

| Solubility | Practically insoluble in water, soluble in acetone and ethanol. |

Mechanism of Action

The mechanism of action for this compound is presumed to be consistent with that of other thiazide diuretics. These compounds primarily act on the distal convoluted tubule of the nephron in the kidney.

Thiazide diuretics inhibit the Na⁺/Cl⁻ cotransporter (NCC) located on the apical membrane of the distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

The antihypertensive effect of thiazide diuretics is initially due to a reduction in blood volume and cardiac output. With long-term use, it is believed to involve a reduction in peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully elucidated.

Mechanism of Action of Thiazide Diuretics

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound from the primary literature of the 1960s are not readily accessible. Researchers aiming to synthesize this compound would need to develop a procedure based on the general methods for the synthesis of related 3-substituted hydrochlorothiazide analogs. This would typically involve:

-

Reaction Setup: Dissolving 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable solvent, likely a polar aprotic solvent such as dimethylformamide (DMF) or an alcohol.

-

Addition of Aldehyde: Adding phenylacetaldehyde to the solution, possibly with a catalytic amount of acid or base to facilitate imine formation.

-

Reaction Conditions: Heating the reaction mixture to a temperature sufficient to promote condensation and cyclization, likely in the range of 80-120 °C, for a period of several hours.

-

Workup and Purification: Cooling the reaction mixture, followed by precipitation of the product by adding a non-solvent like water. The crude product would then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Conclusion

This compound represents an important member of the thiazide diuretic family. While specific, detailed synthetic procedures from its initial discovery are not widely available, a logical and feasible synthesis can be postulated based on established chemical principles for this class of compounds. Its mechanism of action is firmly rooted in the well-understood inhibition of the Na⁺/Cl⁻ cotransporter in the renal distal convoluted tubule. Further research into the synthesis and pharmacological properties of this compound and its analogs could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Physicochemical Properties of Bendroflumethiazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bendroflumethiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] The information presented herein is intended to support research, development, and formulation activities by providing detailed data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical parameters of Bendroflumethiazide are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [2] |

| CAS Number | 73-48-3 | [3] |

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂ | [3] |

| Molecular Weight | 421.41 g/mol | [2][3] |

| Appearance | White or almost white crystalline powder.[4] | [4] |

| Property | Value | Conditions | Source |

| Melting Point | 221 - 223 °C | Not specified | [3][4] |

| 224.5 - 225.5 °C | Recrystallized from dioxane | [3] | |

| 205 - 207 °C | Not specified | [4][5] | |

| pKa (Strongest Acidic) | 8.5 | In water | [2] |

| 9.04 | Not specified | [6][7] | |

| 8.53 ± 0.05 | H₂O, t=25°C, I=0.2 | [4][5] | |

| LogP (Partition Coefficient) | 1.83 | ALOGPS prediction | [6][7] |

| 1.7 | ChemAxon prediction | [6] | |

| 1.89 | Experimental | [2] | |

| 1.19 | Experimental | [2] |

| Solvent | Solubility | Temperature | Source |

| Water | 108.3 mg/L | 25 °C | [2] |

| 40 mg/L | Room temperature | [4][5] | |

| 0.214 mg/mL | ALOGPS prediction | [6] | |

| Practically insoluble | Not specified | [4][5] | |

| Acetone | Freely soluble | Not specified | [4][5] |

| Ethanol (96%) | Soluble | Not specified | [4][5] |

| Chloroform | Insoluble | Not specified | [2][3][4] |

| Benzene | Insoluble | Not specified | [2][3][4] |

| Ether | Insoluble | Not specified | [2][3][4] |

| DMSO | ≥64.8 mg/mL | Not specified | [8] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of a pharmaceutical compound like Bendroflumethiazide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered Bendroflumethiazide is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2.5-3.5 mm.[9]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]

-

The temperature at which the substance begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded.[9]

-

-

Data Analysis: The melting point is reported as a range from the onset to the clear point. A sharp melting range is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter influencing the solubility, absorption, and distribution of a drug.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of Bendroflumethiazide of a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water if the compound has low aqueous solubility.[4][11] The ionic strength of the solution is kept constant using an electrolyte like KCl.[4]

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are required.

-

Procedure:

-

Data Analysis:

Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds where the chromophore is in proximity to the ionizable center, resulting in a change in the UV-Vis spectrum upon ionization.[14]

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of Bendroflumethiazide is also prepared.[14]

-

Apparatus: A UV-Vis spectrophotometer.

-

Procedure:

-

Data Analysis:

-

The absorbance at one or more wavelengths where the ionized and un-ionized forms have different molar absorptivities is plotted against pH.

-

The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.[15]

-

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Procedure:

-

An excess amount of solid Bendroflumethiazide is added to a flask containing the solvent of interest (e.g., water, buffer of a specific pH).

-

The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

The suspension is then allowed to stand to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.[16]

-

The concentration of Bendroflumethiazide in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by mixing and then separating the two phases.[17]

-

Procedure:

-

A known amount of Bendroflumethiazide is dissolved in one of the pre-saturated solvents.

-

The two immiscible phases are combined in a flask and shaken vigorously for a period to allow for the partitioning of the compound between the two layers until equilibrium is reached.[18]

-

The flask is then allowed to stand until the two phases have completely separated.

-

-

Sample Analysis:

-

A sample is carefully taken from each phase.

-

The concentration of Bendroflumethiazide in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC.[19]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Mechanism of Action: Signaling Pathway

Bendroflumethiazide, as a thiazide diuretic, exerts its primary effect in the distal convoluted tubule (DCT) of the nephron in the kidney.[1] Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ cotransporter (NCC), which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[17][20] By blocking this transporter, Bendroflumethiazide increases the excretion of sodium, chloride, and consequently water, leading to a diuretic effect.[11] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[17]

Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

References

- 1. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. acdlabs.com [acdlabs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

- 16. researchgate.net [researchgate.net]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Partition coefficient - Wikipedia [en.wikipedia.org]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Thiazide Diuretics, with a Focus on (RS)-Trichlormethiazide as a Surrogate for Benzyldihydrochlorothiazide

Disclaimer: As of September 2025, a detailed crystal structure analysis of benzyldihydrochlorothiazide is not publicly available. This guide utilizes the comprehensive crystal structure data of the closely related and structurally analogous compound, (RS)-trichlormethiazide, as a representative model to illustrate the principles and methodologies of crystal structure determination for this class of compounds. The experimental data and structural parameters presented herein pertain to (RS)-trichlormethiazide.

This technical whitepaper provides a detailed overview of the crystal structure analysis of thiazide diuretics, targeting researchers, scientists, and professionals in drug development. By presenting a comprehensive case study of (RS)-trichlormethiazide, this document elucidates the experimental protocols and data interpretation central to understanding the solid-state properties of these important pharmaceutical compounds.

Introduction

This compound belongs to the thiazide class of diuretics, which are fundamental in the management of hypertension and edema. The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that influences its stability, solubility, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for drug development and formulation. This guide delves into the methodologies employed to elucidate the three-dimensional atomic arrangement of thiazide diuretics, using (RS)-trichlormethiazide as a detailed exemplar.

Data Presentation: Crystallographic Data for (RS)-Trichlormethiazide

The crystal structure of (RS)-trichlormethiazide was determined from X-ray powder diffraction data. The quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for (RS)-Trichlormethiazide

| Parameter | Value |

| Empirical Formula | C₈H₈Cl₃N₃O₄S₂ |

| Formula Weight | 380.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3275 (3) |

| b (Å) | 8.9588 (2) |

| c (Å) | 14.8839 (4) |

| α (°) | 90 |

| β (°) | 108.134 (2) |

| γ (°) | 90 |

| Volume (ų) | 1308.11 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.930 |

| R-factors (Rwp, Rp) | 6.94%, 5.12% |

| Goodness-of-fit (GOF) | 2.704 |

Table 2: Selected Bond Lengths for (RS)-Trichlormethiazide

| Bond | Length (Å) |

| S(1)-O(1) | 1.432 (4) |

| S(1)-O(2) | 1.435 (4) |

| S(1)-N(2) | 1.638 (5) |

| S(1)-C(4A) | 1.761 (5) |

| S(2)-O(3) | 1.427 (4) |

| S(2)-O(4) | 1.429 (4) |

| S(2)-N(7) | 1.589 (6) |

| S(2)-C(7) | 1.760 (6) |

| Cl(1)-C(6) | 1.741 (6) |

| Cl(2)-C(3A) | 1.771 (6) |

| Cl(3)-C(3A) | 1.773 (6) |

Table 3: Selected Bond Angles for (RS)-Trichlormethiazide

| Angle | Degree (°) |

| O(1)-S(1)-O(2) | 119.1 (2) |

| O(1)-S(1)-N(2) | 107.5 (2) |

| O(2)-S(1)-N(2) | 107.1 (2) |

| O(3)-S(2)-O(4) | 119.3 (3) |

| O(3)-S(2)-N(7) | 107.8 (3) |

| O(4)-S(2)-N(7) | 107.3 (3) |

| Cl(2)-C(3A)-Cl(3) | 109.1 (3) |

Experimental Protocols

The determination of the crystal structure of (RS)-trichlormethiazide involved the following key experimental procedures.

Single crystals of sufficient size for single-crystal X-ray diffraction are often difficult to obtain for complex organic molecules. In such cases, a polycrystalline powder is used. The material is typically synthesized and then purified by recrystallization from a suitable solvent or solvent mixture to obtain a highly crystalline powder.

High-resolution X-ray powder diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα1 radiation). The powdered sample is packed into a sample holder and rotated during data collection to ensure a random orientation of the crystallites. Data is typically collected over a wide 2θ range to obtain sufficient resolution for structure solution and refinement.

The crystal structure is solved from the powder diffraction data using direct space methods. This involves generating trial crystal structures and comparing their calculated powder diffraction patterns with the experimental data. The Rietveld refinement method is then employed to refine the crystal structure and instrumental parameters to achieve the best possible fit between the calculated and observed diffraction profiles.[1][2][3][4] This iterative process minimizes the difference between the two patterns, yielding accurate lattice parameters, atomic coordinates, and other structural details.[1][2][3][4]

Visualizations

The following diagram illustrates the typical workflow for determining the crystal structure of a pharmaceutical compound from powder diffraction data.

The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. The logical relationship of the key steps in this process is depicted below.

Conclusion

The detailed crystal structure analysis of thiazide diuretics, exemplified here by (RS)-trichlormethiazide, provides invaluable insights into their solid-state properties. The methodologies of X-ray powder diffraction coupled with Rietveld refinement are powerful tools for elucidating the three-dimensional atomic arrangement, which is crucial for understanding the physicochemical properties that impact the performance of the final drug product. While the specific crystal structure of this compound remains to be determined, the principles and techniques outlined in this guide provide a robust framework for its future characterization.

References

In Vitro Diuretic Activity of Benzyldihydrochlorothiazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldihydrochlorothiazide, also known as Bendroflumethiazide, is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its diuretic effect is principally mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[2][3] This technical guide provides a comprehensive overview of the in vitro diuretic activity of this compound, detailing its molecular mechanisms of action, quantitative analysis of its inhibitory effects, and methodologies for its in vitro evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development in the field of renal pharmacology.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

The primary in vitro diuretic activity of this compound stems from its potent inhibition of the Na-Cl cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule of the nephron.[2][4] By binding to the thiazide-sensitive site on the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This inhibition leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in diuresis.[5]

While the primary target is well-established, the precise quantitative metrics for this compound's interaction with the human NCC in vitro, such as IC50 and Ki values, are not extensively reported in publicly available literature. However, the mechanism is shared with other thiazide diuretics, for which extensive research has been conducted.

Secondary Mechanisms of Action

Beyond its primary action on the NCC, this compound may exert its effects through secondary mechanisms, although these are considered less significant to its overall diuretic effect.

Carbonic Anhydrase Inhibition

Some thiazide diuretics exhibit weak inhibitory effects on carbonic anhydrase. This enzyme plays a role in the reabsorption of bicarbonate in the proximal tubule. Inhibition of carbonic anhydrase can lead to increased bicarbonate excretion and a mild diuretic effect. However, studies have indicated that this compound has minimal to no significant carbonic anhydrase inhibiting activity at therapeutic concentrations.[6][7]

Large-Conductance Calcium-Activated Potassium (KCa) Channels

Thiazide diuretics have been suggested to cause vasodilation by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.[2] Activation of these channels leads to hyperpolarization of the cell membrane, resulting in relaxation of the smooth muscle and vasodilation. The direct in vitro evidence and quantitative data for this compound's specific activity on KCa channels are limited.

Quantitative Data

A comprehensive search of scientific literature did not yield specific IC50 or Ki values for the in vitro inhibition of the Na-Cl cotransporter (NCC), carbonic anhydrase, or activation of KCa channels by this compound. The following table summarizes the available qualitative information.

| Target | Action | Quantitative Data (IC50/Ki/EC50) |

| Na-Cl Cotransporter (NCC) | Inhibition | Not available in searched literature. |

| Carbonic Anhydrase | Weak Inhibition | Considered to have minimal to no activity.[7] |

| Large-Conductance Ca2+-Activated K+ (KCa) Channels | Activation | Not available in searched literature. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro diuretic activity of compounds like this compound.

NCC Inhibition Assay in Xenopus laevis Oocytes

This is a widely used method to study the function and inhibition of membrane transporters.

I. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNA encoding the human Na-Cl cotransporter (hNCC).

-

Incubate the injected oocytes for 2-4 days to allow for protein expression.

II. Isotope Uptake Assay:

-

Prepare a standard uptake solution containing a radioactive tracer, typically 22Na+ or 86Rb+ (as a potassium surrogate), and non-radioactive sodium and chloride.

-

Prepare a similar uptake solution containing varying concentrations of this compound.

-

Pre-incubate the oocytes in a sodium-free medium.

-

Initiate the uptake by transferring the oocytes to the uptake solution (with or without the inhibitor) for a defined period (e.g., 60 minutes).

-

Stop the uptake by washing the oocytes with an ice-cold, isotope-free solution.

-

Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of specific inhibitors.[8][9][10]

I. Reagent Preparation:

-

Prepare a CA Assay Buffer.

-

Reconstitute the CA enzyme in CA Dilution Buffer.

-

Prepare a CA substrate solution.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a positive control inhibitor solution (e.g., Acetazolamide).

II. Assay Procedure:

-

In a 96-well plate, add the CA Assay Buffer to wells designated for Enzyme Control (EC), Sample (S), Inhibitor Control (IC), Solvent Control (SC), and Background Control (BC).

-

Add the CA enzyme to the EC, S, IC, and SC wells.

-

Add the this compound solution to the S and BC wells. Add the inhibitor solvent to the SC wells and the positive inhibitor to the IC wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the CA substrate to all wells.

-

Measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition by this compound.

Patch-Clamp Electrophysiology for KCa Channel Activity

This technique allows for the direct measurement of ion channel activity in cell membranes.

I. Cell Preparation:

-

Use a cell line that endogenously or recombinantly expresses large-conductance calcium-activated potassium (KCa) channels (e.g., vascular smooth muscle cells).

-

Culture the cells on glass coverslips suitable for microscopy and patch-clamping.

II. Electrophysiological Recording:

-

Prepare an extracellular solution containing physiological ion concentrations and an intracellular (pipette) solution with a known concentration of free calcium to activate the KCa channels.

-

Use a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a single cell.

-

Establish a whole-cell patch-clamp configuration by rupturing the cell membrane under the pipette tip.

-

Apply a voltage-clamp protocol to the cell to elicit KCa channel currents.

-

Record the baseline KCa channel activity.

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the changes in KCa channel current in the presence of the compound.

-

Analyze the data to determine the effect of this compound on channel open probability and current amplitude to determine its EC50.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Primary mechanism of action of this compound.

Caption: Workflow for assessing NCC inhibition in Xenopus oocytes.

Caption: Workflow for the colorimetric carbonic anhydrase activity assay.

Conclusion

This compound is a well-established thiazide diuretic that exerts its primary in vitro effect through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule. While its mechanism of action is qualitatively understood, there is a notable gap in the publicly available quantitative data regarding its potency (IC50/Ki) against its primary and potential secondary targets. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the in vitro diuretic activity of this compound and other novel diuretic compounds. Further research to elucidate the precise quantitative pharmacology of this compound would be of significant value to the fields of renal physiology and drug development.

References

- 1. Bendroflumethiazide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bendroflumethiazide | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common questions about bendroflumethiazide - NHS [nhs.uk]

- 6. medicines.org.uk [medicines.org.uk]

- 7. Acute effects of thiazides, with and without carbonic anhydrase inhibiting activity, on lithium and free water clearance in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.cn [abcam.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of Benzyldihydrochlorothiazide in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyldihydrochlorothiazide. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document leverages data from the structurally analogous compound, hydrochlorothiazide (HCTZ), to infer its likely solubility profile in a range of aqueous and organic solvents. Furthermore, this guide details the standardized experimental protocols for determining the solubility of poorly soluble compounds, offering a framework for researchers to conduct their own assessments. A key component of this guide is a visual representation of the experimental workflow for solubility determination, designed to aid in the practical application of these methods.

Introduction

This compound is a thiazide diuretic. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical properties, including dissolution rate, bioavailability, and formulation design. A thorough understanding of an API's solubility in various solvent systems is paramount during all stages of drug development, from early discovery and preclinical studies to formulation and manufacturing. This guide addresses the solubility of this compound, providing essential information for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

While specific data for this compound is scarce, the fundamental properties of the parent compound, hydrochlorothiazide, are well-documented and provide a basis for understanding its solubility behavior.

| Property | Value (Hydrochlorothiazide) | Reference |

| Molecular Formula | C₇H₈ClN₃O₄S₂ | [1] |

| Molecular Weight | 297.74 g/mol | [1] |

| Melting Point | ~268°C | [2] |

| pKa | 7.9, 9.2 | [3] |

| LogP (Partition Coefficient) | ~0.07 | [2] |

Solubility Data

Direct quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, the solubility of the closely related compound, hydrochlorothiazide (HCTZ), has been extensively studied and is presented below to provide a qualitative and comparative understanding. It is anticipated that the benzyl substitution in this compound would increase its lipophilicity, potentially leading to lower aqueous solubility and higher solubility in some organic solvents compared to HCTZ.

Table 1: Solubility of Hydrochlorothiazide (HCTZ) in Various Solvents

| Solvent | Type | Solubility | Reference(s) |

| Water | Aqueous | Slightly soluble / Very slightly soluble | [1][3] |

| Methanol | Organic (Polar Protic) | Sparingly soluble | [1][4] |

| Ethanol (96%) | Organic (Polar Protic) | Sparingly soluble | [3] |

| Acetone | Organic (Polar Aprotic) | Soluble | [3] |

| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Freely soluble / ~30 mg/mL | [1][5][6] |

| Dimethyl sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble / ~20 mg/mL | [5][6] |

| n-Butylamine | Organic | Freely soluble | [1][4] |

| Dilute Sodium Hydroxide | Aqueous (Basic) | Freely soluble | [1][7] |

| Ether | Organic (Non-polar) | Insoluble | [1][4] |

| Chloroform | Organic (Non-polar) | Insoluble | [1][3] |

| Dilute Mineral Acids | Aqueous (Acidic) | Insoluble | [1][4] |

Note: The terms "slightly soluble," "sparingly soluble," "soluble," and "freely soluble" are qualitative descriptors as defined by pharmacopeias.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a poorly soluble compound is the shake-flask method . This method involves equilibrating an excess amount of the solid drug in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved drug in the supernatant is then quantified.

Shake-Flask Method Protocol

-

Preparation of Solvent: Prepare the desired aqueous or organic solvent. For aqueous solutions, buffer to the desired pH.

-

Addition of Excess Compound: Add an excess amount of this compound to a sealed container (e.g., a glass vial or flask) containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the sealed container at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is commonly used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles from the supernatant, centrifugation or filtration (using a filter compatible with the solvent, e.g., 0.22 µm PTFE or PVDF) is performed.

-

Sample Dilution: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Methods

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve using the Beer-Lambert law. The original solubility is then calculated by taking the dilution factor into account.

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method followed by analytical quantification.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust framework for understanding and determining this critical parameter. By leveraging data from the structurally similar compound, hydrochlorothiazide, and detailing standardized experimental protocols, researchers are equipped with the necessary information to assess the solubility of this compound in various aqueous and organic solvents. The provided workflow diagram serves as a practical tool for implementing these methodologies in a laboratory setting. Accurate solubility data is indispensable for the successful development of this compound as a therapeutic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. chemignition.com [chemignition.com]

- 3. Hydrochlorothiazide CAS#: 58-93-5 [m.chemicalbook.com]

- 4. HYDROCHLOROTHIAZIDE [dailymed.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Hydrochlorothiazide Capsules, USP [dailymed.nlm.nih.gov]

Theoretical Modeling of Benzyldihydrochlorothiazide Receptor Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of benzyldihydrochlorothiazide (BDHCT) binding to its primary receptor. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and methodological insights necessary to investigate and model this crucial drug-receptor interaction.

Introduction: this compound and its Clinical Significance

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its therapeutic effects are primarily mediated by its interaction with a specific receptor in the renal tubules, leading to increased sodium and water excretion. Understanding the molecular basis of this interaction is paramount for the rational design of novel diuretic agents with improved efficacy and side-effect profiles. This guide will delve into the theoretical and experimental underpinnings of BDHCT receptor binding, providing a framework for future research and development.

The Primary Receptor: Thiazide-Sensitive Na+-Cl- Cotransporter (NCC)

The principal molecular target for this compound and other thiazide diuretics is the thiazide-sensitive Na+-Cl- cotransporter (NCC) , also known as solute carrier family 12 member 3 (SLC12A3) .[1][2] This integral membrane protein is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[3]

The NCC is a key component of the renal electrolyte handling system, responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the blood.[4] By inhibiting the NCC, thiazide diuretics block this reabsorptive pathway, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion), which in turn lowers blood pressure.

Structurally, the human NCC is a protein of about 1022 amino acids that forms a homodimer in the cell membrane. Each monomer consists of 12 transmembrane helices that form the ion and drug binding sites, and intracellular N- and C-terminal domains that are crucial for its regulation.[5]

Signaling Pathway: Regulation of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway .[6] This pathway is a critical determinant of sodium balance and blood pressure. The core components of this pathway are:

-

With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) that act as upstream regulators of NCC. WNKs can either activate or inhibit NCC activity depending on the specific WNK isoform and the physiological context.

-

STE20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative stress-responsive kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.

-

Cullin 3 (CUL3) and Kelch-like 3 (KLHL3): Components of an E3 ubiquitin ligase complex that targets WNK kinases for degradation, thereby downregulating the pathway.[6]

The signaling cascade proceeds as follows: under conditions of low intracellular chloride, WNK kinases are activated and phosphorylate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[6] This phosphorylation event promotes the trafficking of NCC to the apical membrane and increases its transport activity. Conversely, factors that promote the CUL3/KLHL3-mediated degradation of WNKs lead to a dephosphorylation and inactivation of NCC.

Diagram of the WNK-SPAK/OSR1 Signaling Pathway Regulating NCC Activity

Caption: The WNK-SPAK/OSR1 signaling pathway, a key regulator of NCC activity.

Quantitative Data on Thiazide Diuretic-NCC Binding

| Compound | Receptor | Assay Type | IC50 (µM) | Reference |

| Hydrochlorothiazide | hNCC | Cl- influx assay | ~4 | Zhao et al., 2024. Nature Communications. |

| Metolazone | rNCC | [3H]metolazone binding | ~0.034 | Beaumont et al., 1988. PNAS. |

| Metolazone | flNCC | Functional uptake | ~10 | Monroy et al., 2007. Am J Physiol Renal Physiol. |

| Chlorthalidone | hNCC | Cl- influx assay | ~2 | Zhao et al., 2024. Nature Communications. |

| Indapamide | hNCC | Cl- influx assay | ~1 | Zhao et al., 2024. Nature Communications. |

hNCC: human Na+-Cl- cotransporter; rNCC: rat Na+-Cl- cotransporter; flNCC: flounder Na+-Cl- cotransporter.

Experimental Protocols for Receptor Binding Assays

The characterization of ligand binding to the NCC is most commonly performed using radioligand binding assays or functional ion flux assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using [3H]metolazone, a commonly used radioligand for the NCC.

[3H]Metolazone Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NCC by measuring its ability to compete with the binding of [3H]metolazone.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NCC (e.g., HEK293 cells stably expressing human NCC, or rat renal cortical tissue).

-

Radioligand: [3H]metolazone (specific activity ~80 Ci/mmol).

-

Test Compound: this compound or other unlabeled thiazide diuretics.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of membrane preparation.

-

50 µL of [3H]metolazone at a final concentration near its Kd (e.g., 5-10 nM).

-

50 µL of binding buffer (for total binding) or a high concentration of unlabeled metolazone (e.g., 100 µM, for non-specific binding) or varying concentrations of the test compound.

-

-

The final assay volume is typically 150-250 µL.

-

Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of the Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Theoretical Modeling of this compound-NCC Binding

Theoretical modeling provides a powerful in silico approach to investigate the molecular details of drug-receptor interactions. For this compound and the NCC, the primary computational techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of a ligand to its receptor. The availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the human NCC in complex with various thiazide diuretics provides an excellent starting point for docking studies with this compound.

Methodology:

-

Receptor Preparation:

-

Obtain the cryo-EM structure of the human NCC (e.g., from the Protein Data Bank).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

-

Define the binding site based on the location of co-crystallized thiazide diuretics in the experimental structures.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

The docking algorithm will generate a series of possible binding poses for the ligand.

-

-

Scoring and Analysis:

-

The docking program will score the generated poses based on a scoring function that estimates the binding free energy.

-

The top-ranked poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the NCC binding pocket.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Methodology:

-

System Setup:

-

Start with the best-ranked docked pose of the this compound-NCC complex from the molecular docking study.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

-

Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the binding and the dynamics of the complex.

-

-

Analysis:

-

Analyze the MD trajectory to assess the stability of the this compound binding pose by calculating the root-mean-square deviation (RMSD) of the ligand and protein.

-

Identify and quantify the persistent molecular interactions between the drug and the receptor over the course of the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

-

Diagram of the Theoretical Modeling Workflow

Caption: A generalized workflow for the theoretical modeling of ligand-receptor binding.

Conclusion

The theoretical modeling of this compound binding to its primary receptor, the Na+-Cl- cotransporter, is a multifaceted endeavor that integrates experimental data with computational approaches. While specific binding affinity data for this compound remains to be fully elucidated, the wealth of information available for other thiazide diuretics provides a solid foundation for building predictive models. The detailed experimental protocols and computational workflows outlined in this guide offer a roadmap for researchers to further investigate this important drug-receptor interaction. A deeper understanding of the molecular determinants of thiazide binding to the NCC will undoubtedly pave the way for the development of next-generation antihypertensive therapies with enhanced specificity and fewer off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structure-function relationships in the sodium chloride cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Benzyldihydrochlorothiazide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of benzyldihydrochlorothiazide and its analogs. This compound is a member of the thiazide class of diuretics, which have been a cornerstone in the management of hypertension and edema for decades. This document details the synthetic methodologies for these compounds, presents pharmacological data for analog comparison, and visualizes key biological and discovery pathways.

Introduction

Thiazide diuretics, including hydrochlorothiazide (HCTZ), exert their therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in reduced blood volume and, consequently, lower blood pressure. The discovery of thiazides in the 1950s marked a significant advancement in the treatment of cardiovascular diseases.

The substitution at the 3-position of the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide core has been a key area of investigation for modulating the potency and duration of action of these diuretics. The introduction of a benzyl group at this position, yielding this compound, has been shown to significantly influence the pharmacological properties of the parent molecule. This guide will explore the synthesis and properties of this and related analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs generally follows a common pathway involving the formation of the core benzothiadiazine ring system followed by functionalization at the 3-position.

General Synthetic Scheme

A common route to 3-substituted hydrochlorothiazide derivatives involves the condensation of 5-chloro-2,4-disulfamoylaniline with an appropriate aldehyde. In the case of this compound, phenylacetaldehyde is used.

Caption: General synthesis of this compound.

Experimental Protocols

Synthesis of 6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (this compound)

This protocol is adapted from the seminal work by Werner et al. and Novello et al.[1].

Materials:

-

5-chloro-2,4-disulfamoylaniline

-

Phenylacetaldehyde

-

Paraformaldehyde

-

Anhydrous ethanol

-

Hydrochloric acid

Procedure:

-

A solution of 5-chloro-2,4-disulfamoylaniline (1 mole) in anhydrous ethanol is prepared.

-

To this solution, phenylacetaldehyde (1.1 moles) is added dropwise with stirring.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is recrystallized from an ethanol-water mixture to yield the pure this compound.

Note: For the synthesis of hydrochlorothiazide, paraformaldehyde is used in place of phenylacetaldehyde[2]. The general procedure for purification often involves recrystallization from aqueous acetone and may include treatment with activated carbon to remove impurities[3].

Structure-Activity Relationships (SAR)

The pharmacological activity of thiazide diuretics is highly dependent on the nature and position of substituents on the benzothiadiazine ring.

-

Position 3: Substitution at this position with a lipophilic group, such as a benzyl or haloalkyl group, generally leads to a significant increase in diuretic potency[4][5]. This is attributed to increased lipid solubility, which may enhance the drug's ability to reach its target site[4].

-

Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is essential for diuretic activity[4].

-

Saturation of the 3-4 double bond: Saturation of the double bond in the thiadiazine ring to form the dihydro derivative increases diuretic activity by approximately 3- to 10-fold[5].

The following table summarizes the qualitative SAR for key positions on the hydrochlorothiazide scaffold.

| Position | Substituent Effect on Diuretic Activity | Reference |

| 2-N | Small alkyl groups are tolerated. | [5] |

| 3 | Hydrophobic groups (e.g., -CH2Cl, -CHCl2, -CH2Ph) increase activity. | [5] |

| 6 | Electron-withdrawing group (e.g., Cl, CF3) is essential. | [4] |

| 7 | A free sulfonamide group is essential for diuretic activity. | [5] |

Pharmacological Data

| Compound | 3-Substituent | Relative Diuretic Potency (Hydrochlorothiazide = 1) |

| Hydrochlorothiazide | -H | 1 |

| This compound | -CH2-Ph | ~10 |

| Trichlormethiazide | -CHCl2 | ~10 |

| Methyclothiazide | -CH2Cl | ~10 |

Note: The relative potencies are approximate and compiled from general statements in medicinal chemistry literature. Precise, directly comparable quantitative data from a single study is limited.

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

Caption: Inhibition of the Na+/Cl- Cotransporter (NCC).

By blocking the NCC, these drugs prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained in the urine, a process known as diuresis. The resulting decrease in extracellular fluid volume contributes to the lowering of blood pressure.

Drug Discovery and Development Workflow

The discovery of novel this compound analogs follows a typical drug discovery workflow, starting from lead identification and progressing through optimization and preclinical testing.

Caption: Drug discovery workflow for thiazide analogs.

This iterative process involves synthesizing a library of analogs with diverse substitutions, evaluating their inhibitory activity against the NCC target, and then testing promising candidates in animal models to assess their diuretic and antihypertensive efficacy, as well as their pharmacokinetic and toxicological profiles.

Conclusion

This compound and its analogs represent a significant area of medicinal chemistry within the broader class of thiazide diuretics. The synthetic routes are well-established, and the structure-activity relationships, particularly concerning substitution at the 3-position of the benzothiadiazine core, provide a clear rationale for the design of potent diuretic and antihypertensive agents. Future research in this area may focus on the development of analogs with improved pharmacokinetic profiles, reduced metabolic side effects, and potentially novel mechanisms of action beyond NCC inhibition. This guide serves as a foundational resource for researchers and professionals engaged in the ongoing development of this important class of therapeutic agents.

References

- 1. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Frontiers | Structure-function relationships in the sodium chloride cotransporter [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyldihydrochlorothiazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the stability and degradation of benzyldihydrochlorothiazide is publicly available. This guide is constructed based on established principles of pharmaceutical stability testing, degradation pathways of analogous compounds such as hydrochlorothiazide and other sulfonamides, and general chemical knowledge. The information presented should be considered as a predictive guide to facilitate further investigation.

Introduction

This compound is a thiazide diuretic. Understanding its stability and degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] This guide provides a comprehensive overview of the predicted stability challenges and degradation routes of this compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which includes a benzothiadiazine ring, a sulfonamide group, and a benzyl substituent, the following degradation pathways are anticipated:

-

Hydrolysis: The thiazide ring system is susceptible to hydrolysis, particularly under acidic and basic conditions. This is a known degradation pathway for the closely related compound, hydrochlorothiazide.[3][4][5]

-

Oxidation: The benzyl group and the sulfur atom in the thiazide ring are potential sites for oxidation. Oxidation can be induced by peroxide or exposure to atmospheric oxygen, potentially catalyzed by light or metal ions.

-

Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[6][7][8][9] The aromatic rings and the sulfonamide functional group in this compound can absorb UV light, leading to photochemical reactions.

Hydrolytic Degradation

Analogous to hydrochlorothiazide, this compound is expected to degrade in both acidic and alkaline environments. The primary hydrolytic degradation is likely to involve the cleavage of the thiadiazine ring. The proposed major degradation products are:

-

4-amino-6-chloro-1,3-benzenedisulfonamide (Impurity A): This is a known degradation product of hydrochlorothiazide formed through hydrolysis.[3][4]

-

A benzylated analogue of 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Impurity B): This would be a plausible degradation product based on the known degradation of hydrochlorothiazide.[3]

Oxidative Degradation

The benzyl group is prone to oxidation, which could lead to the formation of:

-

Benzaldehyde: A common oxidation product of benzyl alcohol.[10][11]

-

Benzoic Acid: Further oxidation of benzaldehyde.[10]

The sulfur atom in the thiazide ring could also be oxidized to form N-oxides or other oxidized sulfur species.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides.[6][7][8][9] The likely photodegradation pathways for this compound include:

-

Cleavage of the S-N bond: A common photodegradation pathway for sulfonamides.[8]

-

SO2 extrusion: Another identified pathway in the photodegradation of sulfonamides.[7]

-

Hydroxylation of the benzene ring: This can occur on either of the aromatic rings.[8]

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its degradation is not available. However, based on studies of hydrochlorothiazide, a summary of expected degradation behavior is presented in the table below. These values should be experimentally verified for this compound.

| Stress Condition | Reagent/Condition | Expected Degradation Products | Predicted Extent of Degradation | Reference for Analogy |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Impurity A, Impurity B | Significant | [3][5] |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | Impurity A, Impurity B | Significant | [3][5] |

| Oxidative | 3% H₂O₂, RT, 24h | Benzaldehyde, Benzoic Acid, N-oxides | Moderate | [10][11] |

| Photolytic | UV light (254 nm), Solid-state | S-N cleavage products, SO₂ extrusion products | Moderate to Significant | [6][7][8][9] |

| Thermal | 105°C, 48h | Minimal degradation expected | Low | [3] |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, adapted from established protocols for related compounds.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acid and Base Hydrolysis

-

Preparation: Transfer a known volume of the stock solution into separate flasks for acid and base hydrolysis.

-

Acid Hydrolysis: Add an equal volume of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH.

-

Stress Conditions: Reflux the solutions at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralization: After the desired time, cool the solutions to room temperature. Neutralize the acidic solution with 1 M NaOH and the basic solution with 1 M HCl.

-

Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation

-

Preparation: Transfer a known volume of the stock solution into a flask.

-

Stress Condition: Add an equal volume of 30% hydrogen peroxide and keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Analysis: Dilute the solution with the mobile phase to a suitable concentration for analysis.

Photostability Testing

-

Sample Preparation: Expose the drug substance in a solid state and in solution (in a photostable, transparent container) to a light source.

-

Light Source: Use a photostability chamber that provides a combination of visible and UV light, as specified in ICH guideline Q1B.[12] The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: Keep a parallel set of samples in the dark to serve as a control.

-

Analysis: After the exposure period, prepare solutions of the solid samples and dilute the solution samples with the mobile phase for analysis.

Thermal Degradation

-

Sample Preparation: Place the solid drug substance in a controlled temperature oven.

-

Stress Condition: Maintain the temperature at a high level (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).

-

Analysis: After exposure, allow the sample to cool to room temperature, prepare a solution in a suitable solvent, and dilute with the mobile phase for analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method would be suitable for separating this compound from its potential degradation products. A typical method would involve:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 272 nm).

-

Injection Volume: 20 µL.

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[13][14][15][16][17]

Visualizations

Predicted Degradation Pathways of this compound

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion

References

- 1. ajrconline.org [ajrconline.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]

- 8. Photodegradation of sulfonamides by g-C3N4 under visible light irradiation: Effectiveness, mechanism and pathways | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. ijpar.com [ijpar.com]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. jchps.com [jchps.com]

- 17. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Benzyldihydrochlorothiazide in Human Plasma by HPLC-UV

Introduction

Benzyldihydrochlorothiazide is a thiazide diuretic used in the management of hypertension.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and suitable for the analysis of a large number of samples. The physicochemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [2] |

| CAS Number | 1824-50-6 | [2] |

| Molecular Formula | C₁₄H₁₄ClN₃O₄S₂ | [2][3] |

| Molecular Weight | 387.86 g/mol | [2][3] |

| Appearance | Pale Yellow Solid | [1] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Benzylhydrochlorothiazide-d5 (Internal Standard, IS)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Human plasma (drug-free, sourced from a certified vendor)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in Table 2.

Table 2: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 275 nm[5] |

| Internal Standard (IS) | Benzylhydrochlorothiazide-d5 |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Benzylhydrochlorothiazide-d5 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC samples at concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 150, 2000, and 4000 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[6][7]

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (e.g., 1 µg/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

References

- 1. BENZYLHYDROCHLOROTHIAZIDE | 1824-50-6 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [precision.fda.gov]

- 4. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]

- 7. nacalai.com [nacalai.com]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for Benzyldihydrochlorothiazide in Hypertension Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Benzyldihydrochlorothiazide (BDHCT) in preclinical hypertension research using rat models. The protocols outlined below are based on established methodologies for thiazide diuretics and are intended to serve as a foundational framework for study design and execution.

Introduction

This compound (BDHCT) is a thiazide diuretic with potential applications in the management of hypertension. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in a reduction in blood volume and subsequently, blood pressure.[1][2] Additionally, thiazide diuretics are known to exert a secondary vasodilatory effect, contributing to their antihypertensive properties, which may involve the modulation of calcium channels and the Rho kinase pathway.[3][4]

This document provides detailed protocols for evaluating the antihypertensive effects of BDHCT in two common rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II-induced hypertensive rat.

Mechanism of Action

The antihypertensive effect of BDHCT is believed to be multifactorial, involving both renal and vascular actions.

-

Renal Mechanism: BDHCT primarily acts on the kidneys to increase diuresis. By blocking the Na+/Cl- cotransporter in the distal convoluted tubule, it prevents the reabsorption of sodium and chloride ions. This leads to an osmotic increase in water excretion, reducing plasma volume and cardiac output, which in turn lowers blood pressure.[1][2]

-

Vascular Mechanism: Thiazide diuretics, including likely BDHCT, also induce vasodilation, which contributes to the long-term reduction in peripheral resistance.[3] The precise signaling pathway for BDHCT's vasodilatory effect is not fully elucidated but is thought to involve mechanisms such as the opening of calcium-activated potassium channels and inhibition of the RhoA/Rho kinase pathway, leading to smooth muscle relaxation.[4]

Experimental Protocols

Animal Models

a) Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of essential hypertension. These rats develop hypertension without any external induction, making them suitable for studying the chronic effects of antihypertensive drugs.

b) Angiotensin II-Induced Hypertension